molecular formula C24H21N3O4S B2477932 N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1260931-79-0

N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No. B2477932
CAS RN: 1260931-79-0
M. Wt: 447.51
InChI Key: KLPSVIUVXPAVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C24H21N3O4S and its molecular weight is 447.51. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Research into similar pyrimidine derivatives has shown promise in the search for new anticancer agents. For instance, certain derivatives synthesized with variations in the pyrimidine ring have demonstrated appreciable cancer cell growth inhibition across various cancer cell lines, highlighting the potential for compounds with related structures to serve as leads in anticancer drug development (Al-Sanea et al., 2020).

Radiopharmaceutical Applications

The structural motifs found in thieno[3,2-d]pyrimidines have also been explored for their utility in radiopharmaceuticals, particularly as radioligands for imaging with positron emission tomography (PET). This application underscores the compound's potential relevance in diagnostic medicine and its role in understanding and treating diseases at the molecular level (Dollé et al., 2008).

Anti-Inflammatory and Analgesic Effects

Further research into compounds derived from visnaginone and khellinone, which share a structural resemblance to the query compound, has led to the discovery of novel heterocyclic compounds demonstrating significant anti-inflammatory and analgesic activities. This suggests the potential of N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide and similar compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial Activity

The antimicrobial properties of related thienopyrimidine derivatives have been evaluated, with certain compounds showing potency against a range of bacterial and fungal pathogens. This indicates the potential for the compound to contribute to the development of new antimicrobial agents (Kerru et al., 2019).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-31-20-8-3-2-7-18(20)27-23(29)22-19(11-12-32-22)26(24(27)30)14-21(28)25-17-10-9-15-5-4-6-16(15)13-17/h2-3,7-13,22H,4-6,14H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOTWFNEPDJWLE-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3C(=[N+](C2=O)CC(=O)NC4=CC5=C(CCC5)C=C4)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N3O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

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